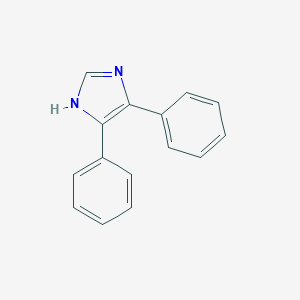

4,5-Diphenylimidazole

描述

Significance of Imidazole (B134444) Scaffolds in Advanced Chemical Sciences

Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. ajrconline.orgijpsjournal.com This is largely due to its unique physicochemical properties, including its amphoteric nature, aromaticity, and ability to participate in hydrogen bonding and π-π stacking interactions. ijpsjournal.com These characteristics enable imidazole derivatives to bind effectively with a variety of biological targets such as enzymes and receptors, making them a cornerstone in drug design. ijpsjournal.comsemanticscholar.org In fact, the imidazole nucleus is a fundamental component of essential biological molecules like the amino acid histidine and purine (B94841) bases in nucleic acids. ajrconline.orgijpsjournal.com Beyond its biological significance, the imidazole scaffold is instrumental in the creation of advanced materials, including catalysts, polymers, and organic light-emitting diodes (OLEDs). chemimpex.comscispace.com

Evolution of Research Perspectives on 4,5-Diphenylimidazole

Historically, research on this compound has evolved from fundamental synthesis and characterization to a more application-driven focus. Early studies centered on understanding its basic chemical properties and developing efficient synthetic routes. One of the classical methods for synthesizing imidazole derivatives is the Debus-Radziszewski synthesis, first reported in the 19th century, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). ijpsjournal.comwikipedia.org

In recent years, the focus has shifted towards harnessing the unique properties of this compound for specific applications. Researchers have extensively explored its potential as a versatile intermediate in the synthesis of pharmaceuticals, particularly as a scaffold for developing novel therapeutic agents. chemimpex.com Furthermore, its photophysical properties have made it a valuable component in the development of advanced materials like fluorescent probes and OLEDs. chemimpex.comchemimpex.com The ability of this compound to form stable complexes with metal ions has also led to its use in catalysis and as a corrosion inhibitor. chemimpex.comuin-alauddin.ac.id This evolution reflects a broader trend in chemical research towards the rational design of molecules with tailored functionalities.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4,5-diphenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c1-3-7-12(8-4-1)14-15(17-11-16-14)13-9-5-2-6-10-13/h1-11H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHGOBGXZQKCKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CN2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045700 | |

| Record name | 4,5-Diphenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668-94-0 | |

| Record name | 4,5-Diphenylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=668-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Diphenylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000668940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Diphenylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Diphenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-diphenyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/398688L26Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Properties

The primary method for preparing 4,5-diphenylimidazole is the Debus-Radziszewski imidazole (B134444) synthesis. This multicomponent reaction involves the condensation of benzil (B1666583) (a 1,2-dicarbonyl compound), an aldehyde (often formaldehyde (B43269) or a derivative), and ammonia (B1221849). wikipedia.org The reaction proceeds in a one-pot fashion, offering an efficient route to the imidazole core. Modifications of this method, such as replacing ammonia with a primary amine, can be used to produce N-substituted derivatives. wikipedia.org

The chemical properties of this compound are largely dictated by the imidazole ring and the two phenyl substituents. The imidazole ring is aromatic, conferring significant stability to the molecule. It is also amphoteric, meaning it can act as both a weak acid and a weak base. The phenyl groups contribute to the molecule's steric bulk and provide sites for further functionalization, allowing for the tuning of its electronic and photophysical properties.

Mechanistic Investigations and Reaction Chemistry of 4,5 Diphenylimidazole

Oxidative Transformations of 4,5-Diphenylimidazole

The oxidative chemistry of this compound has been a subject of detailed mechanistic studies, particularly its reaction with singlet oxygen. These investigations have elucidated a series of transient intermediates and complex reaction pathways.

The photosensitized oxidation of this compound proceeds through a reaction with singlet oxygen (¹O₂). nih.govacs.org Mechanistic studies, including those using low-temperature NMR spectroscopy, have confirmed that singlet oxygen reacts with the imidazole (B134444) ring via a [4+2] cycloaddition mechanism. sci-hub.seresearchgate.netresearchgate.net This type of reaction, where a diene (in this case, the imidazole system) reacts with a dienophile (singlet oxygen) to form a six-membered ring, is characteristic of the interaction between singlet oxygen and imidazole derivatives. sci-hub.se The initial product of this cycloaddition is a bicyclic 2,5-endoperoxide. nih.govsci-hub.se The identification of this endoperoxide was successfully achieved at low temperatures (e.g., -100 °C), as the intermediate is unstable at warmer temperatures. sci-hub.se

The [4+2] cycloaddition of singlet oxygen to this compound yields a 2,5-endoperoxide intermediate. nih.govacs.orgresearchgate.net This transient species has been detected and characterized using low-temperature NMR techniques. acs.orgresearchgate.net Upon warming, the endoperoxide is not stable and decomposes. nih.govresearchgate.net A critical factor for the decomposition of this intermediate is the presence of a labile NH proton on the imidazole ring. nih.govacs.org In the absence of this proton, the endoperoxide tends to decompose by releasing oxygen, thereby regenerating the starting imidazole material. nih.govresearchgate.net When the labile proton is present, the endoperoxide undergoes further transformation, rearranging to a hydroperoxide intermediate. nih.govacs.orgsci-hub.se

The hydroperoxide formed from the decomposition of the 2,5-endoperoxide is a key branching point in the oxidative pathway, leading to several different products through distinct rearrangements. nih.govsci-hub.se

Two primary decomposition pathways for the hydroperoxide have been identified:

Pathway A : The hydroperoxide loses a molecule of water to form an imidazolone (B8795221) derivative. nih.govsci-hub.seresearchgate.net This imidazolone can then undergo further reaction.

Pathway B : The hydroperoxide rearranges to a diol intermediate. nih.govacs.org This diol can then undergo a ring-opening reaction followed by reclosure to form a carbamate (B1207046). nih.govacs.orgsci-hub.se This carbamate intermediate is unstable and further decomposes to produce carbon dioxide (CO₂) and benzil (B1666583) diimine. nih.govacs.org Isotope labeling experiments have shown that the carbon atom of the evolved CO₂ originates from the C2 position of the imidazole ring, and both oxygen atoms in the CO₂ molecule come from a single molecule of oxygen. nih.govacs.org

Following the first decomposition pathway (Pathway A), the hydroperoxide intermediate eliminates water to yield a 4,5-diphenylimidazolone. nih.govresearchgate.net This species can be further transformed. nih.gov Through hydration, the imidazolone is converted into 4,5-diphenyl-5-hydroxyimidazol-2-one. sci-hub.se The formation of these imidazolone and hydroxyimidazol-2-one derivatives represents a significant outcome of the photosensitized oxidation of this compound. nih.govsci-hub.se

Hydroperoxide Rearrangements and Derivatization

Nucleophilic and Electrophilic Substitution Reactions on the Imidazole Ring

The imidazole ring in this compound is susceptible to both nucleophilic and electrophilic substitution reactions, allowing for a wide range of chemical modifications.

Electrophilic Substitution: Direct electrophilic substitution at the carbon atoms of the imidazole ring can be challenging. However, specific reactions have been successfully carried out. For instance, the nitration of this compound to produce 2-nitro-4,5-diphenylimidazole can be achieved in the presence of nitric acid and acetic acid, or under solvothermal conditions with 3d metal nitrates. e-bookshelf.deichem.md This reaction is noteworthy as the direct nitration of the imidazole C2 position is often difficult to accomplish. ichem.md Other electrophilic substitutions, such as palladium-catalyzed C-H alkenylation (an oxidative Heck coupling), have been used to functionalize the C2 position of the imidazole ring. researchgate.net

Nucleophilic Substitution: The nitrogen atoms of the imidazole ring exhibit nucleophilic character. N-alkylation reactions, such as the N-allylation with methyl cinnamyl carbonate catalyzed by iridium complexes, have been reported for this compound. nih.gov These reactions typically occur at the unsubstituted nitrogen atom of the imidazole ring. thieme-connect.de

Redox Chemistry of this compound Systems

The redox chemistry of this compound is highlighted by its ability to undergo oxidation to form stable radical species and to participate in electron transfer processes. The oxidative transformations involving singlet oxygen, detailed in Section 3.1, are a prime example of its redox activity. nih.gov

A key feature of the redox behavior of related triphenylimidazole systems is the formation of a stable triphenylimidazolyl radical upon oxidation. google.com For example, the oxidation of 2,4,5-triphenylimidazole (B1675074) derivatives with agents like potassium ferricyanide (B76249) leads to the formation of a biimidazole dimer. google.com This dimer exists in a photochromic equilibrium with the corresponding imidazolyl radical. google.com The lophyl radical, derived from the this compound core, has been characterized in studies of photoinitiating systems for polymerization, where its formation is a result of electron transfer reactions. rsc.org The redox potentials of these imidazole systems have been evaluated to understand the thermodynamics of such electron transfer processes. rsc.org Furthermore, this compound can act as a ligand in coordination complexes with transition metals, where it can participate in redox reactions facilitated by the metal center. ichem.md

Nitration Reactions and Directed Functionalization in the Presence of Metal Nitrates

Direct nitration of the imidazole ring, particularly at the C2 position, is often a challenging synthetic step that may require a multi-stage process. ichem.md However, research has demonstrated an effective one-step method for the nitration of this compound at this position through a metal-assisted reaction under solvothermal conditions. ichem.mdichem.md

In this process, the interaction of this compound with nitrates of certain 3d metals, specifically cobalt(II), nickel(II), or zinc(II), in methanol (B129727) at 170°C for 3 hours, leads to the formation of 4,5-diphenyl-2-nitroimidazole. ichem.md This reaction is notable because the metal nitrate (B79036) serves not only as the source of the nitro group but also directs the functionalization. ichem.mdichem.md An unexpected nitration reaction occurs, and the resulting 4,5-diphenyl-2-nitroimidazole ligand is deprotonated and participates in the complexation of the corresponding metal ion. ichem.md

The final products are neutral coordination compounds with the general formula [M(C₃N₂(C₆H₅)₂NO₂)₂(CH₃OH)₂]. ichem.mdoaji.net In these complexes, the metal ion (Co²⁺, Ni²⁺, or Zn²⁺) is in a distorted octahedral environment, coordinated by two 4,5-diphenyl-2-nitroimidazole ligands and two methanol molecules. ichem.mdichem.md Each bidentate ligand coordinates to the metal center through one nitrogen atom of the imidazole ring and one oxygen atom from the newly introduced nitro group. ichem.md This coordination demonstrates a directed functionalization where the nitration product is stabilized through complex formation. ichem.md The charge of the metal(II) ion is balanced by the deprotonation of the two imidazole ligands. ichem.md The synthesis of these complexes has been confirmed through various analytical techniques, including elemental analysis, IR, UV-Vis, and NMR spectroscopies, as well as thermogravimetric and X-ray diffraction analysis. ichem.mdoaji.net

Table 1: Synthesized Metal Complexes of 4,5-Diphenyl-2-nitroimidazole

| Metal Ion | Complex Formula | Coordination Geometry |

| Cobalt(II) | [Co(C₁₅H₁₀N₃O₂)₂(CH₃OH)₂] | Distorted Octahedral |

| Nickel(II) | [Ni(C₁₅H₁₀N₃O₂)₂(CH₃OH)₂] | Distorted Octahedral |

| Zinc(II) | [Zn(C₁₅H₁₀N₃O₂)₂(CH₃OH)₂] | Distorted Octahedral |

This table summarizes the coordination compounds synthesized via the solvothermal reaction of this compound with the corresponding metal nitrates. ichem.mdichem.md

Kinetics and Thermodynamic Aspects of this compound Reactions

The study of reaction kinetics provides fundamental insights into the mechanisms and factors influencing the chemical transformations of this compound derivatives. Investigations have focused on hydrolysis reactions and the catalytic effects that can accelerate synthetic processes.

The hydrolysis of N-acylimidazole derivatives is a well-studied area, and the specific kinetics of N-benzoyl-4,5-diphenylimidazole derivatives have been investigated to understand the influence of substituents on the reaction mechanism. koreascience.krresearchgate.net The rate of hydrolysis for these compounds is dependent on factors such as pH and the electronic nature of substituents on the benzoyl group. researchgate.netrsc.org

A kinetic study on the hydrolysis of various N-benzoyl-4,5-diphenylimidazole derivatives was conducted in water at 30°C with an ionic strength (µ) of 0.5 M maintained with potassium chloride. researchgate.net The reaction rate, particularly the hydroxide (B78521) ion-catalyzed hydrolysis (kOH⁻), is sensitive to the electronic effects of substituents on the benzene (B151609) ring of the leaving group. researchgate.net A plot of the logarithm of the second-order rate constant (log kOH⁻) against the Hammett substituent constant (σ) provides information about the transition state of the reaction. researchgate.net For this hydrolysis, it is suggested that the positive charge on the carbonyl carbon in the transition state is enhanced by electronic interactions, which facilitates the nucleophilic attack by the hydroxide ion. researchgate.net

Table 2: Hydrolysis Rate Constants for N-Benzoyl-4,5-Diphenylimidazole Derivatives

| Substituent (X) on Benzoyl Group | Hammett Constant (σ) | log kOH⁻ |

| p-OCH₃ | -0.27 | ~1.3 |

| p-CH₃ | -0.17 | ~1.4 |

| H | 0.00 | ~1.6 |

| p-Cl | 0.23 | ~1.9 |

| m-NO₂ | 0.71 | ~2.5 |

This interactive table presents data derived from the graphical relationship between the rate of hydrolysis and the substituent's electronic effect for N-(X-benzoyl)-4,5-diphenylimidazole derivatives. The values are estimated from the plot in the cited literature. researchgate.net

The rates of reactions involving this compound can be significantly influenced by catalysts and reaction conditions. For instance, the synthesis of 2,4,5-triarylimidazoles, including derivatives of this compound, has been shown to be efficiently catalyzed by yttrium(III) trifluoroacetate (B77799) (Y(TFA)₃). tandfonline.com This method involves the three-component condensation of benzil, an aldehyde, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. tandfonline.com The study found that the optimal yield (97%) was achieved at 100°C with a 3 mol% catalyst loading over 3 hours, highlighting the influence of temperature and catalyst concentration on the reaction rate. tandfonline.com A key advantage of this catalytic system is the ability to recover and reuse the catalyst without a significant loss of activity. tandfonline.com

In addition to Lewis acid catalysis, transition metal complexes have been employed to catalyze reactions at the nitrogen atoms of the imidazole ring. Iridium-catalyzed N-allylation of this compound with allylic carbonates produces the corresponding N-allylated products in good yield and with high selectivity. nih.gov

Furthermore, the use of microwave-assisted organic synthesis (MAOS) has been shown to accelerate the preparation of ionic liquids derived from this compound. researchgate.net The MAOS technique enhances reaction rates by providing rapid and homogeneous heating directly to the reacting molecules, offering a faster and more efficient alternative to conventional heating methods. researchgate.net

Coordination Chemistry and Supramolecular Assemblies of 4,5 Diphenylimidazole Ligands

4,5-Diphenylimidazole as a Versatile Ligand in Metal Complexation

This compound and its derivatives are recognized for their adaptability in coordinating with a wide range of metal ions. The presence of multiple potential donor sites, combined with the steric influence of the bulky phenyl groups, allows for the formation of complexes with varied geometries and properties. ias.ac.inchemimpex.com These ligands are instrumental in developing new catalysts, advanced materials, and compounds with interesting biological activities. chemimpex.comresearchgate.nethivnursing.net The imidazole (B134444) moiety itself is a crucial component in many biological systems, such as the amino acid histidine, which plays a vital role in the function of numerous proteins and enzymes. ichem.md

Research has demonstrated the successful complexation of this compound-based ligands with a host of transition metals.

Copper (Cu(I)/II)) : A significant number of studies have focused on copper complexes. Complexes of Cu(I) have been synthesized using this compound-2-thione, where the ligand can also act as a reducing agent for Cu(II) salts. ias.ac.in Numerous Cu(II) complexes have been prepared with this compound and its azo or N-methylated derivatives, resulting in various coordination geometries, including square planar, square pyramidal, and distorted octahedral structures. aun.edu.egajol.inforsc.orgnih.govnoveltyjournals.comrdd.edu.iqimpactfactor.orgresearchgate.net

Silver (Ag(I)) : Like copper(I), silver(I) forms complexes with the thione derivative of this compound. ias.ac.in

Cobalt (Co(II)) : Co(II) complexes with this compound and its derivatives have been extensively synthesized and characterized. hivnursing.netichem.mdaun.edu.egrdd.edu.iqimpactfactor.orgresearchgate.netucy.ac.cyresearchgate.netichem.mducy.ac.cygrafiati.comuomustansiriyah.edu.iqrdd.edu.iq These complexes often exhibit distorted octahedral or tetrahedral geometries. aun.edu.egucy.ac.cy

Nickel (Ni(II)) : A series of Ni(II) complexes have been isolated, showcasing a variety of stereochemistries, including square planar, tetrahedral, and octahedral geometries. hivnursing.netaun.edu.egrdd.edu.iqimpactfactor.orgresearchgate.netucy.ac.cyresearchgate.netichem.mducy.ac.cygrafiati.comrdd.edu.iqeuc.ac.cy The resulting geometry is influenced by the specific ligand derivative and the counter-ions present. ucy.ac.cy

Zinc (Zn(II)) : Given its closed-shell d¹⁰ configuration, Zn(II) is a useful ion for comparative studies and for NMR analysis. It readily forms complexes with this compound and its derivatives, typically resulting in tetrahedral or octahedral environments. ichem.mdajol.infordd.edu.iqimpactfactor.orgresearchgate.netucy.ac.cyresearchgate.netichem.mdgrafiati.comrdd.edu.iq

Palladium (Pd(II)) : Cationic Pd(II) complexes have been synthesized by reacting this compound with precursor palladium compounds. asianpubs.org Other studies have also reported the formation of square planar Pd(II) complexes with azo-derivatives of this compound. hivnursing.netrdd.edu.iq

Other Transition Metals : The versatility of this ligand extends to other metals, such as Ruthenium(II), where half-sandwich complexes of the type [(C₆H₆)RuCl₂(4,5-Ph₂Im)] have been prepared and structurally characterized. researchgate.nettandfonline.com

Table 1: Examples of Transition Metal Complexes with this compound and its Derivatives

| Metal Ion | Ligand Derivative | Complex Formula Example | Geometry | Reference(s) |

| Cu(I) | This compound-2-thione | [Cu(L₂H)Cl] | - | ias.ac.in |

| Cu(II) | 1-methyl-4,5-diphenylimidazole | [Cu(O₂CMe)₂(L)₂] | Distorted tetragonal bipyramid | nih.gov |

| Cu(II) | Arylazo-4,5-diphenylimidazole | [Cu(L)(PPh₃)₂(N₃)₂] | Octahedral | noveltyjournals.com |

| Ag(I) | This compound-2-thione | [Ag(L₂H)NO₃] | - | ias.ac.in |

| Co(II) | 4,5-diphenyl-2-nitroimidazole | [Co(L)₂(CH₃OH)₂] | Distorted octahedral | ichem.mdichem.md |

| Ni(II) | This compound | [Ni(HL')₄]²⁺ | Square planar | ucy.ac.cyeuc.ac.cy |

| Zn(II) | 1-methyl-4,5-diphenylimidazole | [Zn(NO₃)₂(L)₂] | Distorted octahedral | ucy.ac.cy |

| Pd(II) | This compound | [PdCl(PPh₂py)(4,5-DiphIm)]⁺ | - | asianpubs.org |

| Ru(II) | This compound | [(C₆H₆)RuCl₂(4,5-Ph₂Im)] | Piano stool | researchgate.nettandfonline.com |

The coordination of this compound-based ligands to metal centers can occur through several donor atoms, leading to different binding modes.

N-Coordination (Imidazole Ring) : The most common coordination mode involves the pyridine-type nitrogen atom (N3) of the imidazole ring. nih.govresearchgate.netgrafiati.com In its neutral form, the ligand acts as a monodentate donor. nih.govtandfonline.com After deprotonation of the N1-H group, it can act as an anionic ligand. ichem.md

S-Coordination (Thione Derivatives) : When the imidazole ring is functionalized at the 2-position with a thione group (C=S), as in this compound-2-thione, coordination can occur through the sulfur atom. ias.ac.in Studies reveal that this ligand can coordinate as a neutral monodentate ligand via the sulfur atom, or as an anionic bidentate ligand where both the deprotonated nitrogen and the sulfur atom are involved in chelation. ias.ac.in

Azo-Coordination (Azo Derivatives) : Azo dyes derived from this compound, typically by coupling at the C2 position, introduce a new set of donor atoms. noveltyjournals.comresearchgate.netrdd.edu.iq These ligands generally act as neutral bidentate chelators, coordinating to the metal ion through the N3 nitrogen of the imidazole ring and one of the nitrogen atoms from the azo group (-N=N-), forming a stable five-membered chelate ring. noveltyjournals.comresearchgate.netresearchgate.netrdd.edu.iq

Nitro-Group Coordination : In a unique solvothermal reaction involving metal nitrates, the this compound ligand undergoes in-situ nitration at the C2 position. ichem.mdichem.md The resulting 4,5-diphenyl-2-nitroimidazole anion then coordinates to the metal ion in a bidentate fashion through one of the imidazole nitrogen atoms and one oxygen atom of the nitro group. ichem.md

Coordination with Transition Metal Ions (e.g., Cu(I/II), Ag(I), Co(II), Ni(II), Zn(II), Pd(II))

Structural Elucidation of this compound Metal Complexes

A combination of single-crystal X-ray diffraction and various spectroscopic techniques is employed to unambiguously determine the structure of these coordination compounds and to probe the nature of the metal-ligand interactions.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique has been crucial in characterizing a variety of metal complexes with this compound and its N-methylated derivative. ucy.ac.cy It has provided unequivocal evidence for the coordination geometries, such as the severely distorted octahedral environment in [Co(NO₃)₂(L)₂] and the tetrahedral CoN₄ coordination in [Co(NCS)₂(L)₂]·EtOH (where L = 1-methyl-4,5-diphenylimidazole). ucy.ac.cy Similarly, the crystal structure of a half-sandwich complex, [(C₆H₆)RuCl₂(4,5-Ph₂Im)], confirmed its "piano stool" geometry. tandfonline.com X-ray analysis not only reveals bond lengths and angles within the complex but also provides insight into the packing of molecules in the crystal lattice, which is essential for understanding supramolecular organization. rsc.orgucy.ac.cyucy.ac.cy

Spectroscopic methods provide valuable information about the coordination environment and the electronic structure of the complexes.

Infrared (IR) Spectroscopy : IR spectroscopy is widely used to confirm the coordination of the ligand to the metal ion. Key spectral changes upon complexation include:

A shift in the ν(N-H) stretching vibration, indicating the involvement of the imidazole nitrogen in coordination. ias.ac.inrdd.edu.iq

Shifts in the thioamide bands and the ν(C=S) band to lower wavenumbers in thione derivatives, consistent with coordination through the sulfur atom. ias.ac.in

Changes in the position of the ν(C=N) band of the imidazole ring. researchgate.net

For azo derivatives, a shift in the ν(N=N) band indicates its participation in bonding. noveltyjournals.com

The appearance of new bands at lower frequencies (typically 480-540 cm⁻¹) are assigned to ν(M-N) and ν(M-O) vibrations, providing direct evidence of bond formation between the metal and the ligand. ichem.md

UV-Visible (UV-Vis) Spectroscopy : Electronic absorption spectroscopy probes the d-d electronic transitions of the metal ion and ligand-to-metal charge transfer (LMCT) transitions. aun.edu.eg These spectra are useful for suggesting the coordination geometry of the complexes; for instance, specific d-d transitions can help assign a distorted octahedral geometry. aun.edu.eggrafiati.com In some cases, a blue shift of the n→π* transition band is observed upon complexation, indicating a change in the ligand environment around the metal ion. asianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes, such as those of Zn(II) and Pd(II), NMR spectroscopy is a powerful tool. ¹H NMR spectra show a shift in the signal for the N-H proton upon complexation. tandfonline.com In studies of Zn(II) complexes formed via solvothermal synthesis, ¹H NMR confirmed the coordination of methanol (B129727) solvent molecules by the presence of characteristic CH₃ proton signals. ichem.md For palladium complexes containing phosphine (B1218219) co-ligands, ³¹P{¹H} NMR is used to characterize the phosphorus environment. asianpubs.org

Table 2: Spectroscopic Data for Characterization of this compound Complexes

| Technique | Observation | Interpretation | Reference(s) |

| IR | Shift of ν(N-H) band | Involvement of imidazole nitrogen in coordination | ias.ac.inrdd.edu.iq |

| IR | Shift of ν(C=S) band | Coordination via sulfur atom in thione derivatives | ias.ac.in |

| IR | Appearance of new bands (480-540 cm⁻¹) | Formation of M-N/M-O bonds | ichem.md |

| UV-Vis | d-d transition bands | Suggests coordination geometry (e.g., octahedral) | aun.edu.eggrafiati.com |

| UV-Vis | High-intensity bands | Ligand-to-metal charge transfer (LMCT) | aun.edu.eg |

| ¹H NMR | Shift in N-H proton signal | Confirmation of complexation | tandfonline.com |

| ¹H NMR | Signals for coordinated solvent | Elucidation of full coordination sphere | ichem.md |

Single-Crystal X-ray Diffraction Analysis of Coordination Compounds

Supramolecular Organization and Intermolecular Interactions

The solid-state architecture of metal complexes containing this compound ligands is governed by a delicate interplay of non-covalent interactions. These interactions direct the self-assembly of individual complex units into ordered one-, two-, or three-dimensional supramolecular structures. rsc.orgucy.ac.cy

A key factor in the supramolecular organization is the presence or absence of the N-H proton on the imidazole ring. rsc.orgucy.ac.cy

In contrast, when the N-H proton is replaced by a methyl group, as in 1-methyl-4,5-diphenylimidazole (L) , the capacity for strong hydrogen bonding is lost. ucy.ac.cy In these cases, the supramolecular organization relies on a combination of weaker, yet significant, interactions such as weak C-H···X and C-H···π hydrogen bonds, as well as π-π stacking interactions between the phenyl rings. rsc.orgucy.ac.cyucy.ac.cy

Intramolecular π-π stacking interactions between the phenyl groups of the ligand are also a common feature, contributing to the stability and rigidity of the individual complex molecules. ucy.ac.cy The conformational flexibility of the diphenylimidazole ligand is also crucial, as it allows the molecule to adopt specific orientations that facilitate the formation of these hierarchically important intermolecular contacts, even sometimes at the expense of stabilizing intramolecular interactions. ucy.ac.cy The interplay of these strong and weak interactions ultimately determines the final crystal structure and properties of the material. ucy.ac.cyucy.ac.cy

Role of Intramolecular π-π Stacking in Complex Rigidity and Stability

Intramolecular π-π stacking interactions play a significant role in enhancing the rigidity and stability of metal complexes containing this compound ligands. ucy.ac.cyucy.ac.cy These interactions occur between the phenyl rings of the ligands within a single complex molecule.

Similarly, in copper(II) complexes, the arrangement of the this compound ligands can favor the formation of intramolecular π-π stacking interactions, which provides stability to the complex. rsc.org For instance, in a specific copper(II) complex, two intramolecular π-π stacking motifs were identified with distances of 3.591(2) Å and 3.722(2) Å. rsc.org The presence of these interactions, despite the abundance of aromatic rings, suggests their importance in the self-assembly process, although they may be subordinate to stronger interactions like hydrogen bonding. rsc.org The interplay between these weak and strong interactions ultimately dictates the final supramolecular architecture. ucy.ac.cyacs.org

Hydrogen Bonding Networks in Crystalline Architectures

Hydrogen bonding is a dominant directional force in the molecular assembly of crystalline structures containing this compound. irb.hr The imidazole N-H group acts as a potent hydrogen bond donor, forming robust and recurring motifs with suitable acceptors, such as halide ions or oxygen-containing anions and solvent molecules. rsc.org

In a series of copper(II) complexes with this compound (referred to as HL'), strong N-H···X (where X = Cl or O) hydrogen bonds were identified as the primary directors of the self-assembly process. rsc.org These interactions are so influential that they can even dictate the coordination geometry of the metal center to facilitate the optimal orientation for hydrogen bond formation. rsc.org The presence of flexible water molecules can further contribute to maximizing the number of these hydrogen bonds within the crystal lattice. rsc.orgresearchgate.net

The crystal packing in complexes of Co(II), Ni(II), and Zn(II) with this compound is also markedly different from their 1-methyl-4,5-diphenylimidazole counterparts due to the presence of the N-H donor. ucy.ac.cyrsc.orgucy.ac.cy While the 1-methyl substituted ligand relies on weaker C-H···X and C-H···π interactions, the N-H containing ligand consistently utilizes strong N-H···X synthons to guide the molecular self-assembly. ucy.ac.cyacs.orgrsc.org These primary hydrogen bonding interactions are often supplemented by a network of weaker C-H···Cl, C-H···O, and C-H···π interactions that further rigidify the structure. rsc.org The formation of these extensive hydrogen-bonded networks is a key feature in the crystal engineering of these compounds. mdpi.com

Influence of Phenyl Substituents on Supramolecular Behavior

The phenyl substituents at the 4 and 5 positions of the imidazole ring exert a significant influence on the supramolecular behavior of the resulting metal complexes. nih.govacs.org These bulky groups introduce steric considerations and provide opportunities for various non-covalent interactions that direct the crystal packing. ias.ac.in

A comparative study of phenyl-substituted imidazoles, including this compound, revealed that the successive introduction of phenyl groups has an additive effect on thermodynamic properties such as heat capacity. nih.govacs.org This indicates a predictable contribution of the phenyl groups to the intermolecular forces within the crystal. acs.org

The conformational flexibility of the phenyl groups allows the ligand to adapt its shape to facilitate the formation of specific supramolecular synthons. ucy.ac.cy For instance, the this compound ligand can adopt conformations that promote the formation of N-H···X hydrogen bonds, sometimes at the expense of more favorable intramolecular π-π stacking. ucy.ac.cyacs.org This highlights a delicate balance of forces where the drive to form the strongest possible intermolecular interactions dictates the final solid-state architecture. rsc.org The small number of intermolecular π-π contacts observed in some structures, despite the abundance of aromatic rings, suggests that these interactions are weaker and less likely to form when stronger hydrogen bonding opportunities are present. rsc.org

Catalytic Applications of this compound Metal Complexes

Metal complexes incorporating this compound and its derivatives have emerged as promising catalysts in various organic transformations. chemimpex.comlookchem.com The unique electronic and steric properties imparted by the this compound ligand play a crucial role in the catalytic activity and selectivity of these complexes. ichem.md

Oxidation of Alkenes and Other Organic Transformations

Complexes of this compound have demonstrated catalytic activity in the oxidation of alkenes. mdpi.com For example, group 11 metal complexes with a tripodal bis(imidazole) thioether ligand, which incorporates N-methyl-4,5-diphenylimidazole units, have been evaluated for the oxidative cleavage of diphenyl ethylene (B1197577) using tert-butyl hydroperoxide (TBHP) as the oxidant. mdpi.com In this study, Au(I) and Ag(I) complexes showed notable catalytic activity. mdpi.com

Iron complexes with bulky bis-imidazole ligands have also been investigated for the oxidation of various olefins. uu.nl While the reactivity towards terminal alkenes like 1-octene (B94956) was low, these iron complexes showed a preference for electron-rich substrates such as p-OMe styrene, indicating the electrophilic nature of the active metal-based oxidant. uu.nl The development of selective aromatic oxidation catalysts is an area of significant interest, with metalloenzymes often serving as inspiration for the design of synthetic catalysts. uu.nl

Beyond alkene oxidation, metal complexes of this compound have been explored in other catalytic applications. For instance, zinc complexes have been utilized as catalysts for the kinetic resolution of esters. acs.org Ruthenium(II) half-sandwich complexes with this compound have also been synthesized and characterized, suggesting potential applications in catalysis. researchgate.net

Role of Coordination Environment in Catalytic Activity and Selectivity

In the catalytic oxidation of alkenes, the nature of the metal and its oxidation state are paramount. For instance, in the oxidative cleavage of diphenyl ethylene, Au(I) and Ag(I) complexes with a this compound-containing ligand were found to be more active catalysts than their Cu(II) counterpart. mdpi.com This suggests that the electronic properties of the metal center, as modulated by the ligand, are key to the catalytic process.

The steric bulk provided by the this compound ligand can also play a significant role. The development of bulky bis-imidazole ligands has enabled the isolation of mono-ligand iron complexes that are active in olefin oxidation. uu.nl This steric hindrance can influence substrate accessibility to the metal center and thus affect the selectivity of the reaction.

Furthermore, the flexibility of the coordination sphere can be important. For example, the ability of a ligand to adopt different coordination modes (e.g., facial vs. meridional) can impact the structure of the active catalytic species and, consequently, the reaction outcome. uu.nl The design of catalysts often involves a delicate balance of electronic and steric effects to achieve the desired reactivity and selectivity for a specific organic transformation. uu.nl

Computational Chemistry and Theoretical Modeling of 4,5 Diphenylimidazole Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone in the theoretical investigation of 4,5-diphenylimidazole systems, offering a detailed view of their electronic properties.

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized molecular geometry and to explore the potential energy surface of molecules. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d,p), 6-311G(d,p), or M06-2X/6-311++G(d,p), have been instrumental in establishing its most stable conformation. researchgate.netacs.org

Studies have performed full geometry optimizations without symmetry restrictions to find the true energy minima on the potential energy surface, confirmed by the absence of imaginary frequencies in the vibrational analysis. acs.orgnih.gov These calculations provide precise bond lengths, bond angles, and dihedral angles. For instance, in a study on phenylimidazoles, the geometry of this compound was optimized at the M06-2X/6-311++G(d,p) level of theory. acs.orgnih.gov Another study focused on this compound and its derivatives used DFT to investigate their corrosion inhibition properties, performing geometry optimizations in the aqueous phase. uin-alauddin.ac.id The optimized molecular structure of this compound is characterized by the spatial arrangement of its two phenyl rings relative to the imidazole (B134444) core. elixirpublishers.com

The energy landscapes derived from these calculations help in understanding the molecule's stability and the conformational changes it can undergo. For example, the planarity of the imidazole ring and the torsion angles of the phenyl groups are key parameters determined through geometry optimization.

| Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-31G(d) / 6-311G(d,p) | Optimised geometry, harmonic vibrational frequencies | researchgate.net |

| B3LYP | 6-31+G(d,p) | Geometry optimization, stability and reactivity of derivatives | jddtonline.infojddtonline.info |

| B3LYP | 6-311G(d,p) | Optimised bond parameters for derivatives | tandfonline.com |

| M06-2X | 6-311++G(d,p) | Full geometry optimizations and frequency calculations | acs.orgnih.gov |

Frontier Molecular Orbital (FMO) theory is pivotal in describing the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. uin-alauddin.ac.idjddtonline.info A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. uin-alauddin.ac.id

For this compound and its derivatives, FMO analysis has been used to understand their electronic properties and potential applications, such as in nonlinear optics and corrosion inhibition. researchgate.netuin-alauddin.ac.id For instance, in a study of this compound derivatives as corrosion inhibitors, the HOMO and LUMO energies were calculated to determine parameters like the energy gap, which correlates with the inhibition efficiency. uin-alauddin.ac.id The distribution of HOMO and LUMO orbitals across the molecule indicates the regions most susceptible to electrophilic and nucleophilic attacks, respectively. tandfonline.com

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.89 |

| ELUMO | |

| Energy Gap (ΔE) | 4.91 |

Note: The values presented are illustrative and can vary depending on the computational method and basis set used.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It helps in understanding the delocalization of electron density, which is a key factor in the stability of conjugated systems like this compound. NBO analysis examines the interactions between filled and vacant orbitals, quantifying the stabilization energy (E(2)) associated with these interactions.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| π(C=C) Phenyl | π(C=C) Imidazole | ~20-30 |

| π(C=C) Imidazole | π(C=C) Phenyl | ~15-25 |

| LP(N) Imidazole | π*(C=C) Phenyl | ~5-10 |

Note: E(2) values are illustrative and depend on the specific bonds and computational level.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Prediction of Reactivity Descriptors and Active Sites

Computational methods allow for the prediction of various reactivity descriptors that quantify the chemical behavior of a molecule. These descriptors are derived from the electronic structure and are crucial for predicting how a molecule will interact with other chemical species.

Global reactivity descriptors such as chemical hardness (η), chemical softness (S), and the electrophilicity index (ω) are calculated from the HOMO and LUMO energies.

Chemical Hardness (η) is a measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A higher value of hardness indicates greater stability and lower reactivity. uin-alauddin.ac.idjddtonline.info

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the molecule's ability to undergo chemical reactions. A higher softness value suggests higher reactivity. uin-alauddin.ac.idjddtonline.inforesearchgate.net

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ2 / (2η), where μ is the chemical potential (μ ≈ (EHOMO + ELUMO) / 2). This index is useful for predicting the electrophilic character of a molecule. uin-alauddin.ac.idjddtonline.info

These descriptors have been calculated for this compound and its derivatives to assess their reactivity, for example, in the context of their performance as corrosion inhibitors. uin-alauddin.ac.id

| Descriptor | Value |

|---|---|

| Chemical Hardness (η) (eV) | 2.455 |

| Chemical Softness (S) (eV-1) | 0.407 |

| Electrophilicity Index (ω) (eV) | 2.42 |

Note: These values are derived from the illustrative HOMO/LUMO energies in Table 2 and will vary with the computational method.

The nucleophilicity of a molecule describes its ability to donate electrons to an electrophile. While a global nucleophilicity index can be defined, local reactivity descriptors are often more informative for identifying specific nucleophilic sites. The analysis of the Molecular Electrostatic Potential (MEP) map is a common method to visualize the electron density distribution and identify nucleophilic (electron-rich, negative potential) and electrophilic (electron-poor, positive potential) regions. jddtonline.info

For derivatives of this compound, MEP analysis has shown that nitrogen atoms in the imidazole ring and specific carbon atoms can act as nucleophilic sites, making them susceptible to electrophilic attack. jddtonline.info Conversely, other atoms can be identified as electrophilic sites, prone to nucleophilic attack. jddtonline.info

Electron transfer parameters, such as the fraction of electrons transferred (ΔN), are also calculated to understand interactions, for instance, between an inhibitor molecule and a metal surface. uin-alauddin.ac.id These parameters provide insight into the mechanism of interaction, indicating whether the molecule acts as an electron donor or acceptor.

Chemical Hardness, Chemical Softness, and Electrophilicity Indices

Molecular Dynamics Simulations for Interfacial Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the interactions between inhibitor molecules and metal surfaces at an atomic level. mdpi.com These simulations provide insights into the adsorption behavior, orientation, and binding energies of molecules like this compound, which are crucial for understanding and designing effective corrosion inhibitors. mdpi.comresearchgate.net

Theoretical studies have extensively modeled the adsorption of this compound (4,5-DPI) and its derivatives on various metal surfaces, particularly iron (Fe) and nickel (Ni) alloys, to elucidate its corrosion inhibition mechanism. uin-alauddin.ac.idrsc.org MD simulations reveal that 4,5-DPI molecules tend to adsorb onto the metal surface in a planar orientation. This flat adsorption is facilitated by the presence of the imidazole ring and the two phenyl groups, maximizing the contact area with the surface. mdpi.com

The adsorption process can involve both physisorption and chemisorption. Physisorption occurs through electrostatic and van der Waals interactions between the inhibitor molecule and the charged metal surface. peacta.org Chemisorption involves the formation of coordinate bonds through charge transfer from the electron-rich nitrogen atoms in the imidazole ring and the π-electrons of the phenyl rings to the vacant d-orbitals of the metal atoms. researchgate.netpeacta.org

In the context of corrosion inhibition in acidic environments, the process often begins with the protonation of the heteroatoms in the organic inhibitor, which then adsorbs onto the negatively charged metal surface through electrostatic interactions. mdpi.com For instance, studies on nickel alloy surfaces in acidic media have shown that 4,5-DPI functionalized carbon nanotubes exhibit excellent corrosion retardation due to strong physisorption, which blocks the active sites on the alloy surface and suppresses hydrogen evolution. rsc.orgsemanticscholar.org

The stability of the metal surface itself is also a factor. The Fe(110) surface is often used in simulations because it is the most thermodynamically stable facet of the iron crystal, followed by Fe(100) and Fe(111). mdpi.com The strong adsorption of 4,5-DPI forms a protective film that acts as a barrier, retarding both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction, thus providing effective corrosion protection. rsc.orgnih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. researchgate.net These theoretical calculations provide a detailed understanding of the vibrational and electronic characteristics of the molecule, which can be correlated with experimental data from techniques like FT-IR, FT-Raman, and UV-Vis spectroscopy. researchgate.netacs.org

The vibrational spectra of this compound have been investigated using both experimental and theoretical approaches. researchgate.net Experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra are typically recorded for the solid-phase compound. researchgate.net

Theoretical calculations of harmonic vibrational frequencies are commonly performed using DFT methods, with the B3LYP functional and basis sets such as 6-31G(d) and 6-311G(d,p) being widely employed. researchgate.net The calculated frequencies are often scaled by an empirical factor to correct for errors arising from the approximations in the theoretical method and to improve agreement with experimental values. faccts.de A detailed interpretation of the vibrational spectra is achieved by analyzing the potential energy distribution (PED), which assigns the calculated vibrational modes to specific molecular motions like stretching, bending, and torsion of the chemical bonds. researchgate.net

Studies have shown that for this compound, the difference between the observed experimental wavenumbers and the scaled theoretical wavenumbers for most fundamental vibrations is very small, indicating a good correlation. researchgate.net For example, the asymmetric valence vibration of a nitro group introduced at the C2 position of this compound was identified in the IR spectra of its metal complexes between 1499-1504 cm⁻¹, a shift from the 1539 cm⁻¹ in the free ligand, indicating coordination to the metal ion. ichem.md

Table 1: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound (Note: This table is illustrative. Actual values depend on the specific DFT functional, basis set, and experimental conditions.)

| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |

| N-H Stretch | ~3400 | ~3400 | ~3410 |

| C-H Stretch (Aromatic) | ~3060 | ~3060 | ~3065 |

| C=C Stretch (Phenyl) | ~1600 | ~1600 | ~1605 |

| C=N Stretch (Imidazole) | ~1480 | ~1480 | ~1485 |

| C-N Stretch (Imidazole) | ~1350 | ~1350 | ~1355 |

| Phenyl Ring In-plane Bend | ~1070 | ~1070 | ~1075 |

| Phenyl Ring Out-of-plane Bend | ~760 | ~760 | ~765 |

This interactive table is based on typical data reported in computational studies of similar aromatic heterocyclic compounds. Specific experimental and computational results for this compound can be found in specialized spectroscopic literature. researchgate.netelixirpublishers.com

Time-dependent Density Functional Theory (TD-DFT) is the primary computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. acs.orgresearchgate.net This method calculates the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f) of electronic transitions. acs.orgresearchgate.net

For this compound and its derivatives, TD-DFT calculations, often using functionals like B3LYP or long-range corrected functionals like CAM-B3LYP, can accurately predict the main absorption bands observed experimentally. acs.orgresearchgate.net The choice of solvent can be simulated using models like the Polarizable Continuum Model (PCM). acs.org

Experimental UV-Vis spectra of this compound in solvents like ethanol (B145695) or isopropanol (B130326) typically show absorption bands in the ultraviolet region (around 190-320 nm). ichem.md Theoretical calculations for related phenylimidazoles have successfully reproduced these experimental spectra. acs.org For instance, a study on a derivative, 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol, dissolved in DMF showed experimental absorption peaks at 340 nm and 406 nm, which were attributed to π→π* transitions and could be correlated with TD-DFT calculations. researchgate.net

The calculations provide insights into the nature of the electronic transitions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding these transitions, which often involve the promotion of an electron from the HOMO to the LUMO. researchgate.netrsc.org A good agreement between the calculated and experimental absorption wavelengths validates the chosen theoretical model and provides a deeper understanding of the electronic structure of this compound. acs.orggrafiati.com

Table 2: Comparison of Experimental and TD-DFT Calculated UV-Vis Absorption Maxima (λmax) for Phenylimidazole Systems (Note: This table provides representative data. Specific values for this compound depend on the solvent and computational parameters.)

| Compound System | Solvent | Experimental λmax (nm) | Calculated λmax (nm) | Major Transition |

| This compound | Ethanol | ~260-300 | ~270-310 | π→π |

| 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol | DMF | 340, 406 | ~330, 395 | π→π |

| 2,4,5-Triphenylimidazole (B1675074) | CH₂Cl₂ | ~280, 315 | ~275, 310 | π→π* |

This interactive table is compiled from data on this compound and closely related derivatives to illustrate the correlation between experimental and theoretical results. acs.orgichem.mdresearchgate.net

Applications of 4,5 Diphenylimidazole in Advanced Materials Science

Organic Electronic Materials and Optoelectronic Devices

The imidazole (B134444) ring, functionalized with phenyl groups, provides a versatile platform for creating materials with tailored photophysical properties. These characteristics are particularly sought after in the field of organic electronics, where precise control over energy levels and charge transport is crucial. chemimpex.com

Utilization in Organic Light-Emitting Diodes (OLEDs)

Derivatives of 4,5-diphenylimidazole have been successfully employed as multifunctional materials in the fabrication of Organic Light-Emitting Diodes (OLEDs). chemimpex.com Their inherent thermal stability and charge-transporting properties make them excellent candidates for use as both emitters and hosts in the emissive layer of OLED devices. acs.org

Researchers have designed and synthesized various luminophores by functionalizing the this compound core. For instance, a series of derivatives with electron-withdrawing and electron-donating groups were developed as deep-blue and near-UV emitters. When used as an emitter, one such derivative, m-CF3PTPI-5 , produced a device with a maximum external quantum efficiency (EQE) of 2.8% and a brightness of 953 cd/m². acs.org By optimizing the device structure and using the derivative in a different host (SimCP2 ), the EQE was boosted to 4.0%, which approaches the theoretical limit for fluorescent materials. acs.org

Furthermore, certain this compound derivatives with high triplet energies (E_T > 2.6 eV) have proven to be effective hosts for green phosphorescent dopants like Ir(ppy)₃ . acs.org A device using m-CF3PTPI-2 as the host for this green emitter achieved a high EQE of 4.8%, a current efficiency of 17.5 cd/A, and a maximum brightness of 4695 cd/m². acs.org Bipolar materials incorporating carbazole (B46965) as an electron donor and this compound as an electron acceptor have also been synthesized for use in single-layer OLEDs, demonstrating their versatility across different device architectures. researchgate.net

Performance of OLEDs Incorporating this compound Derivatives

| Derivative | Role in OLED | Max. External Quantum Efficiency (EQE_max) | Max. Current Efficiency (CE_max) | Max. Brightness (L_max) | CIE Coordinates |

|---|---|---|---|---|---|

| m-CF3PTPI-5 (in CBP host) | Blue Emitter | 2.8% | 1.3 cd/A | 953 cd/m² | CIEy ~0.09 |

| m-CF3PTPI-5 (in SimCP2 host) | Blue Emitter | 4.0% | - | - | - |

| m-CF3PTPI-2 (Host) with Ir(ppy)₃ (Emitter) | Green Phosphorescent Host | 4.8% | 17.5 cd/A | 4695 cd/m² | - |

| BCzB-PPI | Deep-Blue Emitter | 4.43% | - | - | (0.157, 0.080) |

Development of Environmentally Sensitive Fluorophores

The this compound scaffold is an intriguing platform for creating environmentally sensitive fluorophores, also known as solvatochromic dyes. rsc.org These molecules exhibit changes in their fluorescence properties, such as emission wavelength and intensity, in response to the polarity of their surrounding environment. rsc.org

A notable example is the derivative 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) . rsc.orgnih.gov Systematic studies on ADPI and its π-extended derivatives have revealed interesting solvatofluorochromic behavior. rsc.org The presence of the amphoteric imidazolyl group makes these compounds' fluorescence sensitive not only to solvent polarity but also to the presence of strong protic acids and specific anions like fluoride. rsc.org This sensitivity allows them to act as chemosensors. The relationship between the functional groups attached to the ADPI core and the resulting fluorescence changes suggests that the properties of these sensors can be finely tuned through molecular design. rsc.orgnih.gov

Polymer Chemistry and High-Performance Materials

The stability and rigid structure of this compound also lend themselves to applications in polymer science, where it can be incorporated to enhance the thermal and mechanical properties of materials. chemimpex.com

Precursors for Polyimides and Polyamides

Research has explored the incorporation of imidazole-containing moieties into high-performance polymers like polyimides. A study on the thermodynamics of phenylimidazoles, including this compound, examined the influence of phenyl group insertions on the imidazole ring, providing foundational data for their use in polymer synthesis. researchgate.net The synthesis of polyimides containing triphenyl imidazole has been reported, indicating the viability of using such structures as building blocks or precursors for creating advanced polymers with specific functionalities. researchgate.net In some applications, this compound has been used as an additive in polyimide hybrid adhesives, blended with epoxy resins to create materials with high thermal stability and adhesive strength. google.com

Corrosion Inhibition through this compound Derivatives

Imidazole and its derivatives are recognized as effective corrosion inhibitors for various metals in different corrosive environments. peacta.org The inhibitive action stems from the presence of nitrogen heteroatoms with lone pair electrons and the π-electrons in the aromatic ring system. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. peacta.orgelectrochemsci.org

Derivatives of this compound have been specifically investigated for their anti-corrosion properties on metals like carbon steel and nickel alloys. rsc.orgmdpi.com Studies have shown that these compounds can act as mixed-type inhibitors, suppressing both anodic and cathodic reactions in the corrosion process. mdpi.com The mechanism of inhibition typically involves the physical and/or chemical adsorption of the derivative onto the metal surface, a process that often follows the Langmuir adsorption isotherm model. mdpi.com

For example, two ionic liquids based on this compound, 1,3-dipropyl-2-(2-propoxyphenyl)-4,5-diphenylimidazole iodide (IL1) and 1,3-dibutyl-2-(2-butoxyphenyl)-4,5-diphenylimidazole iodide (IL2) , were tested as corrosion inhibitors for carbon steel in a 1% NaCl solution (brackish water). mdpi.com These compounds demonstrated significant inhibition efficiency, which varied with concentration and temperature. mdpi.com Similarly, when this compound was used to functionalize carbon nanotubes, the resulting material provided excellent corrosion protection for a nickel alloy in a sulfuric acid medium. rsc.org Theoretical studies using Density Functional Theory (DFT) have further explored these interactions, showing that adding electron-donating substituents like an amino group (–NH₂) to the this compound structure can theoretically enhance its performance as a corrosion inhibitor by increasing its ability to adsorb onto the metal surface. uin-alauddin.ac.id

Corrosion Inhibition Performance of this compound Derivatives

| Derivative | Metal | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (η%) |

|---|---|---|---|---|

| 4,5-DPM-functionalized CNTs | Nickel Alloy | Sulfuric Acid | Coating | High (qualitative) |

| 1,3-dipropyl-2-(2-propoxyphenyl)-4,5-diphenylimidazole iodide (IL1) | Carbon Steel | 1% NaCl | 80 ppm | ~75% at 25°C |

| 1,3-dibutyl-2-(2-butoxyphenyl)-4,5-diphenylimidazole iodide (IL2) | Carbon Steel | 1% NaCl | 100 ppm | ~70% at 25°C |

| 3-butyl-2,4,5-triphenylimidazole | Carbon Steel | - | 20 ppm | 56.77% at 35°C |

| 3-butyl-2-(2-butoxyphenyl)-4,5-diphenylimidazole | Carbon Steel | - | 20 ppm | 60.87% at 25°C |

Functionalized Carbon Nanotubes as Protective Barriers

The inherent properties of carbon nanotubes (CNTs), such as high mechanical strength and chemical stability, make them excellent candidates for reinforcing and protecting materials. researchgate.netresearchgate.net However, to enhance their compatibility and performance, especially in applications like corrosion inhibition, CNTs often require surface modification. researchgate.netresearchgate.net Functionalizing CNTs with inhibitor molecules like 4,5-diphenyl-imidazole is a strategy employed to improve their protective capabilities. researchgate.netrsc.org

In one study, 4,5-diphenyl-imidazole was used to functionalize CNTs, which were then coated onto a nickel alloy surface using a polyamine binder. researchgate.net This approach aims to create a robust barrier that hinders the interaction of corrosive solutions with the metal substrate. researchgate.net The functionalized CNTs are designed to adhere to the metallic surface, thereby preventing corrosive agents from reaching it. researchgate.net The use of organic inhibitors like 4,5-diphenyl-imidazole is advantageous due to their ability to interact with the metal surface and form a protective film. peacta.org The functionalization of CNTs can be achieved through various methods, including covalent and non-covalent modifications, to attach desired molecules to their surface. nih.govnih.gov This tailored modification allows for the enhancement of specific properties, such as improved dispersion and adhesion, which are crucial for creating effective protective coatings. researchgate.netjapsonline.com

Adsorption Mechanisms on Metal Surfaces

The efficacy of this compound and its derivatives as corrosion inhibitors is fundamentally linked to their ability to adsorb onto metal surfaces, forming a protective film that isolates the metal from the corrosive environment. peacta.orgmdpi.comgssrr.org This adsorption can occur through physical (electrostatic) interactions, chemical bonding (chemisorption), or a combination of both (semi-physical or semi-chemical). peacta.orgmdpi.comgssrr.org The nature of this interaction is influenced by the inhibitor's molecular structure, the charge of the metal surface, and the composition of the corrosive medium. peacta.org

The imidazole ring, with its nitrogen heteroatoms containing lone pair electrons and the π-electron system of the aromatic rings, plays a crucial role in the adsorption process. mdpi.comelectrochemsci.org These electrons can interact with the vacant d-orbitals of metal atoms, leading to the formation of a coordinate bond and facilitating strong adsorption on the metal surface. peacta.orgmdpi.com

Several studies have investigated the adsorption behavior of this compound derivatives on different metals, particularly steel and copper.

On Carbon Steel:

A study on 4-(4,5-diphenyl-1H-imidazole)-N,N-dimethylbenzenamine in a 1% NaCl solution showed that the adsorption mechanism followed the Langmuir adsorption isotherm. gssrr.org The calculated adsorption free energy (ΔG°ads) of -34.04 kJ/mol suggests a spontaneous adsorption process that is likely a mix of physisorption and chemisorption. gssrr.org

Ionic liquids derived from this compound, specifically 1,3-dipropyl-2-(2-propoxyphenyl)-4,5-diphenylimidazole iodide (IL1) and 1,3-dibutyl-2-(2-butoxyphenyl)-4,5-diphenylimidazole iodide (IL2), also demonstrated effective corrosion inhibition on carbon steel in brackish water. mdpi.com Their adsorption also fit the Langmuir model, with ΔG°ads values of -35.04 kJ/mol for IL1 and -34.04 kJ/mol for IL2, indicating a stable, mixed-mode adsorption. mdpi.com

Theoretical studies using Density Functional Theory (DFT) have further elucidated the interaction between this compound derivatives and iron surfaces. uin-alauddin.ac.id These studies show that the presence of electron-donating groups on the imidazole molecule can enhance its performance as a corrosion inhibitor. uin-alauddin.ac.id

On Copper:

The self-assembly of this compound (DPI) on copper surfaces has been shown to form hierarchical mesostructures. unipi.it This process is driven by the coordination between the DPI molecules and copper ions, which act as nucleation centers for the growth of 2D sheet-like structures. unipi.it These structures can alter the surface properties of copper, making it superhydrophobic and significantly more resistant to corrosion. electrochemsci.org

The table below summarizes the adsorption characteristics of various this compound derivatives on different metal surfaces.

| Derivative Name | Metal | Corrosive Medium | Adsorption Isotherm | ΔG°ads (kJ/mol) | Adsorption Type |

| 4-(4,5-diphenyl-1H-imidazole)-N,N-dimethylbenzenamine gssrr.org | Carbon Steel | 1% NaCl | Langmuir | -34.04 | Semi-physical/chemical |

| 1,3-dipropyl-2-(2-propoxyphenyl)-4,5-diphenylimidazole iodide (IL1) mdpi.com | Carbon Steel | 1% NaCl | Langmuir | -35.04 | Semi-physical/chemical |

| 1,3-dibutyl-2-(2-butoxyphenyl)-4,5-diphenylimidazole iodide (IL2) mdpi.com | Carbon Steel | 1% NaCl | Langmuir | -34.04 | Semi-physical/chemical |

| 3-butyl-2,4,5-triphenylimidazole electrochemsci.org | Carbon Steel | Not Specified | Langmuir | -34.49 | Semi-chemisorption |

| 3-butyl-2-(2-butoxyphenyl)-4,5-diphenylimidazole electrochemsci.org | Carbon Steel | Not Specified | Langmuir | -40.19 | Chemisorption |

Development of Chemosensors and Recognition Systems

The inherent fluorescent properties and the ability of the imidazole moiety to coordinate with various analytes make this compound a valuable platform for the development of chemosensors. scribd.comnih.gov These sensors are designed to detect specific ions or molecules through changes in their optical or electrochemical signals. scribd.comrsc.org

Biological Activities and Medicinal Chemistry Research of 4,5 Diphenylimidazole Derivatives

Antimicrobial Efficacy and Mechanisms of Action

Derivatives of 4,5-diphenylimidazole have demonstrated notable activity against a range of microbial pathogens, including both bacteria and fungi. ontosight.aismolecule.comresearchgate.net The versatility of the imidazole (B134444) core allows for various structural modifications, leading to the discovery of compounds with significant antimicrobial potential. ripublication.com

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Numerous studies have investigated the antibacterial properties of this compound derivatives against both Gram-positive and Gram-negative bacteria. scirp.orgsemanticscholar.orgresearchgate.net For instance, a series of 4,5-diphenylimidazol-2-thiol derivatives were synthesized and evaluated for their antibacterial activity. scirp.orgsemanticscholar.org While many of the synthesized compounds showed no significant activity, one derivative, compound 6d, was found to be twice as potent as the standard drug ciprofloxacin (B1669076) against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL. scirp.org Another compound, 6c, exhibited moderate activity against Staphylococcus aureus and Enterococcus faecalis, both with an MIC of 16 µg/mL. scirp.org

In a separate study, N1-substituted this compound derivatives featuring various functional groups like fluorine, chlorine, hydroxyl, and methoxy (B1213986) displayed significant antibacterial and antifungal activities. science-line.com Notably, compound 5a from this series demonstrated higher antibacterial activity against Bacillus subtilis than the standard drug Streptomycin. science-line.com Another investigation of 2-substituted-4,5-diphenyl imidazoles revealed that compounds 4a and 8a showed remarkable broad-spectrum antimicrobial activity. researchgate.net Furthermore, 2-(2-Methoxyphenyl)-4,5-diphenylimidazole has been reported to possess antimicrobial activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. biosynth.com

A newly synthesized imidazole derivative, 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid, exhibited good antibacterial effects, with Gram-positive bacteria being more susceptible than Gram-negative bacteria. azerbaijanmedicaljournal.net However, E. coli was found to be resistant to this particular derivative. researchgate.net Research on silver(I) complexes with N-heterocyclic carbene (NHC) ligands derived from this compound has also yielded promising results. These complexes, such as [1,3-dibenzyl-4,5-diphenylimidazol-2-ylidene]Ag(I) acetate (B1210297) (SBC3), have shown significant antibacterial activity, particularly against methicillin-resistant S. aureus (MRSA). mdpi.comscispace.comunina.it

| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Compound 6d | Staphylococcus aureus | 4 | scirp.org |

| Compound 6c | Staphylococcus aureus | 16 | scirp.org |

| Compound 6c | Enterococcus faecalis | 16 | scirp.org |

| Compound 5a | Bacillus subtilis | Higher than Streptomycin | science-line.com |

| [1,3-dibenzyl-4,5-diphenylimidazol-2-ylidene]Ag(I) acetate (SBC3) | Methicillin-resistant S. aureus (MRSA) | 12.5 | mdpi.comunina.it |

Antifungal Properties of Derivatives

The antifungal potential of this compound derivatives has also been a subject of significant research. science-line.comresearchgate.net For example, N1-substituted this compound derivatives were found to exhibit potent antifungal activity. science-line.com Compound 5a from this series showed higher antifungal activity against Fusarium oxysporum and activity equivalent to the standard drug Nystatin against Aspergillus fumigatus. science-line.com

In another study, a series of 2-substituted-4,5-diphenyl imidazoles were screened for their antifungal activity. researchgate.net Compounds 5c, 8a, and 8c displayed high antifungal activity against Candida albicans, with IC50 values of 9.30, 6.25, and 2.30 µg/mL, respectively, which were comparable to the reference drug amphotericin B. researchgate.net Additionally, 1,4-bis-(4,5-diphenyl-2-imidazolyl)-benzene derivatives with nitro substitutions have demonstrated greater antifungal activity compared to other derivatives. rjptonline.org The antifungal activity of 2-[4-fluorophenyl]-4,5-diphenyl imidazole has also been noted against strains of Candida albicans and Aspergillus fumigates at concentrations ranging from 20-150 µg/ml. rjptonline.org However, a synthesized derivative, 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid, showed good antibacterial effect but lacked significant antifungal activity, with Candida utilis being the only susceptible fungal species at a high MIC of 7 mg/ml. azerbaijanmedicaljournal.net

| Compound | Fungal Strain | Activity (IC50 in µg/mL) | Reference |

|---|---|---|---|

| Compound 5c | Candida albicans | 9.30 | researchgate.net |

| Compound 8a | Candida albicans | 6.25 | researchgate.net |

| Compound 8c | Candida albicans | 2.30 | researchgate.net |

| Compound 5a | Fusarium oxysporum | Higher than Nystatin | science-line.com |

| Compound 5a | Aspergillus fumigatus | Equivalent to Nystatin | science-line.com |

Structure-Activity Relationship (SAR) Studies for Antimicrobial Agents

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of this compound derivatives. Research has shown that the nature and position of substituents on the imidazole ring and its phenyl groups significantly influence the antimicrobial activity.

For instance, in the study of 4,5-diphenylimidazol-2-thiol derivatives, the introduction of a benzimidazole (B57391) moiety at the 2-position of the imidazole ring was a key modification. scirp.org The linkage of this benzimidazole through a methylthio bridge led to compounds with enhanced antibacterial activity, as seen with compounds 6c and 6d. scirp.org The presence of specific substituents on the benzimidazole ring also played a role, though a clear pattern was not established with the limited set of compounds.

In the case of N1-substituted 4,5-diphenylimidazoles, the presence of electron-withdrawing groups like fluorine and chlorine, as well as electron-donating groups like hydroxyl and methoxy, on the N1-substituent contributed to high antibacterial and antifungal activities. science-line.com This suggests that electronic effects on the N1-substituent are a critical determinant of antimicrobial efficacy.

For the 2-substituted-4,5-diphenyl imidazoles, the SAR is more complex. The broad-spectrum activity of compounds 4a and 8a, and the potent antifungal activity of 8a and 8c, indicate that the nature of the substituent at the 2-position is a key factor. researchgate.net